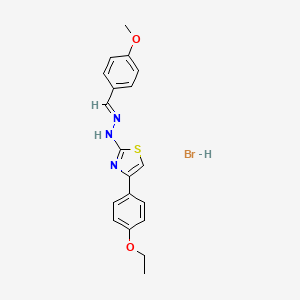

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide

Descripción

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzylidene hydrazono group, and a dihydrothiazole ring. It is commonly used in scientific research due to its potential biological activities and applications in various fields.

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S.BrH/c1-3-24-17-10-6-15(7-11-17)18-13-25-19(21-18)22-20-12-14-4-8-16(23-2)9-5-14;/h4-13H,3H2,1-2H3,(H,21,22);1H/b20-12+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBNHHNYWRVAPA-BGDWDFROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Formation of the Hydrazono Group: The hydrazono group is formed by the condensation of the thiazole derivative with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that Schiff base ligands derived from thiazoles can enhance antioxidant activity through their ability to donate electrons and stabilize free radicals .

Antimicrobial Properties

Thiazole compounds have been reported to possess antimicrobial activity against various pathogens. The presence of electron-donating groups in the structure enhances their interaction with microbial enzymes, leading to inhibition of growth. Studies have shown that derivatives similar to (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide exhibit promising antibacterial and antifungal effects .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound may interfere with specific signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant activity of various thiazole derivatives, (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide was tested using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole

- (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrochloride

Uniqueness

The hydrobromide salt form of the compound offers unique solubility and stability properties compared to its free base or other salt forms. This can influence its bioavailability and efficacy in biological applications. Additionally, the specific substitution pattern on the aromatic rings and the presence of the hydrazono group contribute to its distinct chemical reactivity and biological activity.

Actividad Biológica

The compound (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, which is known for its biological significance. The synthesis typically involves the reaction of thiazolidin-2,4-dione derivatives with substituted benzaldehydes through Knoevenagel condensation, yielding various derivatives with potential pharmacological activities .

Structural Formula

The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide have been tested against various cancer cell lines:

These results indicate that the thiazole scaffold plays a crucial role in enhancing the cytotoxic effects against cancer cells.

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes, leading to cytoplasmic leakage and cell death .

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazoles have demonstrated anti-inflammatory effects in various in vitro models. The presence of specific substituents on the thiazole ring appears to enhance these effects, indicating a structure-activity relationship that warrants further investigation .

Case Study 1: Tyrosinase Inhibition

A study focusing on the inhibition of tyrosinase activity highlighted that certain thiazole derivatives could effectively inhibit this enzyme, which is crucial in melanin production. The compound showed competitive inhibition with a binding affinity comparable to standard inhibitors like kojic acid .

Case Study 2: Anticancer Mechanism Investigation

Another investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-8. This was evidenced by flow cytometry analysis showing an increase in sub-G1 phase cells post-treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide?

- Methodological Answer : The compound is synthesized via condensation of 4-ethoxyphenyl-substituted thiosemicarbazide with 4-methoxybenzaldehyde under acidic conditions. Key steps include:

- Refluxing intermediates in ethanol or DMF with glacial acetic acid as a catalyst (e.g., 5–7 hours at 80–100°C) .

- Purification via recrystallization using ethanol-water mixtures to achieve high purity (yields ~65–85%) .

- Monitoring reaction progress by TLC (ethyl acetate/hexane systems) to confirm intermediate formation .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer : Structural validation relies on:

- 1H/13C NMR : Peaks for hydrazone (NH, ~10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and thiazole ring protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430–492 for analogous thiazoles) and fragmentation patterns confirm the molecular formula .

- Melting Point Analysis : Consistent melting ranges (e.g., 141–143°C for related compounds) verify purity .

Q. What solvents and catalysts are optimal for synthesizing the hydrazone-thiazole core?

- Methodological Answer :

- Solvents : Ethanol, DMF, or acetic acid for refluxing intermediates .

- Catalysts : Anhydrous sodium acetate or glacial acetic acid to promote Schiff base formation .

- Workup : Ice-cold water precipitation followed by ethanol recrystallization removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR/MS data with computational tools (e.g., DFT calculations for predicted chemical shifts) .

- Purity Checks : Use HPLC to detect impurities; recrystallize with alternative solvents (e.g., DMF-acetic acid mixtures) if discrepancies persist .

- X-ray Crystallography : Resolve ambiguous stereochemistry (Z/E configurations) via single-crystal analysis, as demonstrated for analogous thiazoles .

Q. What methods optimize the reaction conditions for forming the thiazole ring?

- Methodological Answer :

- Catalyst Screening : Sodium acetate enhances cyclization efficiency compared to weaker bases .

- Reflux Duration : Extending reflux time (7+ hours) improves ring closure yields (~85% vs. 65% for shorter durations) .

- Microwave-Assisted Synthesis : Reduces reaction time (2–3 hours) while maintaining yield, as shown for similar heterocycles .

Q. How can researchers address low solubility of intermediates during synthesis?

- Methodological Answer :

- Co-Solvent Systems : Use DMF-ethanol (1:1) or DMSO-water mixtures to dissolve hydrophobic intermediates .

- Sonication : Ultrasonic agitation for 10–15 minutes enhances dispersion of insoluble hydrazone precursors .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.